molecular formula C24H22F3NO6S B5059717 propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate

propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate

Cat. No.: B5059717
M. Wt: 509.5 g/mol
InChI Key: YPOSVSICFZOGQX-UHFFFAOYSA-N
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Description

Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a naphthalene ring, and a sulfonylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the naphthalene derivative, followed by the introduction of the trifluoromethyl group and the sulfonylamino group under controlled conditions. Common reagents used in these reactions include trifluoroacetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfonylamino group may form hydrogen bonds with proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Similar in structure but lacks the sulfonylamino group.

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Contains a phenyl group instead of the naphthalene ring.

    2-Thenoyltrifluoroacetone: Features a thiophene ring instead of the naphthalene ring.

Uniqueness

Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate is unique due to the presence of both the trifluoromethyl group and the sulfonylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3NO6S/c1-13(2)34-23(31)20(22(30)24(25,26)27)18-12-19(16-6-4-5-7-17(16)21(18)29)28-35(32,33)15-10-8-14(3)9-11-15/h4-13,20,28-29H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOSVSICFZOGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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